molecular formula C13H27NSSn B13749809 Tributylthiocyanatostannane CAS No. 23654-14-0

Tributylthiocyanatostannane

Cat. No.: B13749809
CAS No.: 23654-14-0
M. Wt: 348.1 g/mol
InChI Key: UNZLNUJIVSVHRQ-UHFFFAOYSA-M
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Description

Overview of Organotin(IV) Compounds: Structural Diversity and Chemical Relevance

Organotin(IV) compounds, characterized by a central tin atom in the +4 oxidation state bonded to at least one organic substituent via a carbon-tin bond, represent a well-established and diverse class of organometallic species. nih.gov Their general formula can be represented as R_nSnX_{4-n}, where 'R' is an organic group (e.g., alkyl or aryl) and 'X' is typically a halide, oxide, hydroxide, or another anionic group. The number of organic substituents (n) significantly influences the compound's properties and applications.

The structural diversity of organotin(IV) compounds is a key feature, arising from the tin atom's ability to adopt various coordination numbers, commonly ranging from four to seven. rsc.org While simple tetraorganotins (R4Sn) typically exhibit a tetrahedral geometry, the presence of electronegative substituents (X) allows for the expansion of the coordination sphere beyond four. nih.gov This leads to the formation of five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries, often through intermolecular association or coordination with donor solvents. rsc.orghuji.ac.il

The chemical relevance of organotin(IV) compounds is extensive and multifaceted. They have found significant industrial applications, for instance, as stabilizers for polyvinyl chloride (PVC) to prevent thermal degradation. nih.gov Diorganotin compounds, in particular, are effective in this role. huji.ac.il Furthermore, various organotin compounds are utilized as catalysts in processes like the formation of polyurethanes and vulcanization of silicones. huji.ac.ilnih.gov Triorganotin compounds have historically been used as biocides, including as fungicides and antifouling agents, though their use has been curtailed due to environmental concerns. rsc.org

The Significance of Pseudohalide Ligands in Organotin Chemistry

Pseudohalides are polyatomic inorganic anions that exhibit chemical properties similar to those of true halides. Examples include cyanide (CN⁻), cyanate (B1221674) (OCN⁻), and, of particular relevance to this article, thiocyanate (B1210189) (SCN⁻). In organotin chemistry, the incorporation of pseudohalide ligands introduces further structural and electronic complexity.

The thiocyanate group is an ambidentate ligand, meaning it can coordinate to the tin center through either the sulfur atom (thiocyanato, -SCN) or the nitrogen atom (isothiocyanato, -NCS). The preferred bonding mode is influenced by several factors, including the nature of the organic groups on the tin atom, the solvent, and the steric and electronic properties of the ligand itself. Infrared spectroscopy is a primary tool for distinguishing between these bonding isomers, with the C-N stretching frequency providing a key diagnostic marker.

Historical Context and Evolution of Research on Tributylthiocyanatostannane

The field of organotin chemistry dates back to the mid-19th century, with Edward Frankland's synthesis of diethyltin (B15495199) diiodide in 1849 marking a pivotal moment. huji.ac.il The subsequent development of Grignard reagents in the early 1900s provided a versatile method for creating tin-carbon bonds, leading to a rapid expansion of the field. huji.ac.il

Research into organotin thiocyanates followed the broader trajectory of organotin chemistry. Early work focused on the synthesis and basic characterization of these compounds. A significant advancement in the understanding of this compound came in 1963 with the work of Cummins and Dunn. Through infrared spectroscopy and molecular refraction studies, they provided strong evidence that the compound exists as the isothiocyanate isomer, where the tributyltin moiety is bonded to the nitrogen atom of the thiocyanate group. This finding was crucial in elucidating the fundamental structure of this compound.

Subsequent research has included this compound in broader studies of organotin compounds, examining its spectroscopic properties and, to a lesser extent, its reactivity. While detailed crystallographic studies and a wide range of specific reaction profiles for this compound are not extensively documented in publicly available literature, its synthesis and fundamental characterization are well-established, providing a solid foundation for its inclusion within the comprehensive library of organotin chemistry.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₁₃H₂₇NSSn(Calculated)
Molecular Weight348.14 g/mol (Calculated)
Boiling Point160 °C at 0.25 mmHg rsc.org
Isomeric FormIsothiocyanate (-NCS)

Properties

CAS No.

23654-14-0

Molecular Formula

C13H27NSSn

Molecular Weight

348.1 g/mol

IUPAC Name

tributylstannyl thiocyanate

InChI

InChI=1S/3C4H9.CHNS.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;3H;/q;;;;+1/p-1

InChI Key

UNZLNUJIVSVHRQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC#N

Origin of Product

United States

Synthetic Methodologies for Tributylthiocyanatostannane

Precursor Synthesis and Reactant Selection

The most critical precursors for synthesizing tributylthiocyanatostannane are tributyltin halides, particularly tributyltin chloride ((C₄H₉)₃SnCl), and bis(tributyltin) oxide ([(C₄H₉)₃Sn]₂O). The selection of the precursor often depends on the desired reaction conditions and the available starting materials.

The industrial synthesis of these precursors begins with the production of tetrabutyltin (B32133) ((C₄H₉)₄Sn). This is typically achieved through the alkylation of tin(IV) chloride (SnCl₄) with a butylating agent. While Grignard reagents like butylmagnesium chloride are highly effective and versatile for this purpose, industrial-scale operations often favor the use of organoaluminum compounds such as tri-n-butylaluminum due to lower costs. rsc.orgnih.gov

Once tetrabutyltin is obtained, the most common method for producing tributyltin chloride is a redistribution reaction, also known as the Kocheshkov reaction. nih.gov This reaction involves heating tetrabutyltin with tin(IV) chloride. The stoichiometry of the reactants is carefully controlled to favor the formation of the desired tri-substituted product over di- or mono-substituted analogues. tandfonline.comwikipedia.org

Table 1: Representative Redistribution Reaction for Tributyltin Chloride Synthesis

Reactant 1Reactant 2Stoichiometric Ratio (R1:R2)ProductTypical Conditions
Tetrabutyltin ((C₄H₉)₄Sn)Tin(IV) Chloride (SnCl₄)3:1Tributyltin Chloride ((C₄H₉)₃SnCl)Heat, neat mixture

The other key precursor, bis(tributyltin) oxide (TBTO), is readily prepared by the alkaline hydrolysis of tributyltin chloride. nih.gov This process involves treating the tributyltin chloride with an aqueous solution of a base, such as sodium hydroxide. google.com

Direct Synthesis Routes for this compound

The direct formation of the tin-thiocyanate bond is most commonly achieved by reacting a suitable tributyltin precursor with a thiocyanate (B1210189) salt. This approach leverages the high reactivity of the tin-halogen or tin-oxygen bond in the precursors.

The primary route involves the reaction of tributyltin chloride with an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). nih.gov The reaction is typically performed in a polar organic solvent that can dissolve the reactants but in which the resulting inorganic salt (e.g., potassium chloride) is poorly soluble, helping to drive the reaction to completion. (Hetero)aryl thiocyanates are valued as intermediates and building blocks in the synthesis of various organosulfur compounds. umich.edu

An alternative direct route uses bis(tributyltin) oxide (TBTO) as the starting material. TBTO can react with thiocyanic acid (HSCN) or its salts. The reaction with the acid proceeds via a classic acid-base neutralization, forming the desired product and water.

Ligand Exchange and Metathesis Reactions in the Formation of Organotin(IV) Thiocyanates

The formation of this compound from tributyltin chloride and an alkali metal thiocyanate is a classic example of a salt metathesis reaction. nih.govd-nb.info Metathesis, or double displacement, involves the exchange of ions between the two reacting species. In this case, the chloride ligand on the tributyltin moiety and the thiocyanate anion from the salt swap partners.

This transformation is also broadly categorized as a ligand exchange reaction. osti.govresearchgate.net The tributyltin cation, (C₄H₉)₃Sn⁺, acts as a soft Lewis acid, and the chloride ligand is readily displaced by other nucleophiles. The thiocyanate ion (SCN⁻) is an effective nucleophile that attacks the electron-deficient tin center, leading to the substitution of the chloride ion. The reaction is thermodynamically favored by the formation of a stable crystal lattice of the resulting inorganic salt, such as KCl or NaCl, which often precipitates from the organic reaction medium.

Table 2: Typical Metathesis Reaction for this compound Synthesis

Organotin PrecursorThiocyanate SourceSolventProductByproduct
Tributyltin ChloridePotassium ThiocyanateAcetone or EthanolThis compoundPotassium Chloride

The lability of the Sn-X bond (where X is a halide or other leaving group) is a cornerstone of organotin chemistry, allowing for the synthesis of a wide array of derivatives through these exchange pathways. tandfonline.com

Advanced Synthetic Strategies and Reaction Optimization

While the metathesis reaction is robust, research into organometallic synthesis continually seeks to improve efficiency, yield, and reaction conditions. Advanced strategies applicable to the synthesis of this compound focus on alternative reagents and energy sources.

One advanced approach involves the use of silylated reagents, such as trimethylsilyl (B98337) isothiocyanate (TMS-ITC). nih.gov These reagents can offer advantages in terms of solubility in organic solvents and reactivity. The reaction of an organotin halide with TMS-ITC would produce the desired organotin thiocyanate and a volatile trimethylsilyl halide, which can be easily removed, simplifying product purification. This type of reaction avoids the filtration of inorganic salt precipitates.

Another area of advanced synthesis is the use of alternative energy sources to promote the reaction. Sonication, the use of ultrasound, has been shown to facilitate Barbier-type reactions for the synthesis of other organotin compounds and could potentially accelerate the metathesis reaction by continuously cleaning the surface of the precipitating inorganic salt, thereby maintaining high reactivity. orgsyn.orgresearchgate.net

Reaction optimization would focus on several key parameters:

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) could enhance the rate of this bimolecular nucleophilic substitution.

Temperature: While many metathesis reactions proceed at room temperature, gentle heating may be used to increase the reaction rate and ensure completion.

Catalysis: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, could be employed to facilitate the reaction between an aqueous phase containing the thiocyanate salt and an organic phase containing the tributyltin chloride, potentially offering a greener and more efficient process.

Table 3: Potential Advanced Synthesis Using a Silylated Reagent

Organotin PrecursorAdvanced ReagentSolventProductByproduct
Tributyltin ChlorideTrimethylsilyl isothiocyanateAcetonitrileThis compoundTrimethylsilyl chloride

Structural Elucidation and Spectroscopic Characterization of Tributylthiocyanatostannane

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides significant insights into the bonding and structure of molecules. For tributylthiocyanatostannane, these methods are particularly useful for identifying the coordination mode of the thiocyanate (B1210189) ligand.

Infrared spectroscopy is a powerful tool for identifying the nature of the bond between the tributyltin moiety and the thiocyanate group. The distinction between the S-bonded thiocyanate and the N-bonded isothiocyanate can be made by analyzing the characteristic vibrational frequencies of the SCN group.

In a study of the closely related isomer, tributyltin isothiocyanate, the strong absorption band associated with the asymmetric stretching vibration of the -NCS group was observed in the range of 2050-2080 cm⁻¹. This is a key indicator for the presence of the isothiocyanate isomer. For this compound, where the tin atom is bonded to the sulfur atom, the ν(C≡N) stretching vibration is expected to appear at a slightly higher frequency, typically above 2100 cm⁻¹.

The C-S stretching vibration (ν(C-S)) is also diagnostic. In isothiocyanates, this band is generally found in the 800-870 cm⁻¹ region. For thiocyanates, the ν(C-S) band is expected at a lower frequency, typically in the range of 690-720 cm⁻¹. The bending vibration of the SCN group (δ(SCN)) usually appears as a weak band around 470-490 cm⁻¹ for the iso-form.

A summary of the expected IR absorption bands for the tributyltin scaffold and the thiocyanate ligand is presented in the table below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment
νₐₛ(CH₃)~2958Asymmetric C-H stretch
νₐₛ(CH₂)~2924Asymmetric C-H stretch
νₛ(CH₃)~2872Symmetric C-H stretch
νₛ(CH₂)~2853Symmetric C-H stretch
ν(C≡N)> 2100Cyanide stretch (thiocyanate)
δ(CH₂/CH₃)~1460-1465C-H bending
ν(C-S)~690-720C-S stretch (thiocyanate)
ν(Sn-C)~500-600Tin-Carbon stretch
δ(SCN)~470-490SCN bending (isothiocyanate)
ν(Sn-S)~250-350Tin-Sulfur stretch

Note: The data for the thiocyanate ligand are based on general ranges for organotin thiocyanates and may vary slightly for this compound.

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations. For this compound, the symmetric Sn-C stretching vibrations of the tributyltin group are expected to be strong in the Raman spectrum. The ν(C≡N) stretching vibration is also Raman active and its position can further confirm the S-bonded nature of the thiocyanate ligand. The Sn-S stretching vibration, being a symmetric vibration, should also give rise to a distinct Raman signal.

Due to the scarcity of specific Raman spectroscopic data for this compound in the literature, the exact frequencies are not well-documented. However, based on studies of similar organotin compounds, the following table outlines the expected Raman shifts.

Vibrational ModeExpected Raman Shift (cm⁻¹)Assignment
ν(C≡N)> 2100Cyanide stretch (thiocyanate)
νₛ(Sn-C)~500-550Symmetric Tin-Carbon stretch
ν(Sn-S)~250-350Tin-Sulfur stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organometallic compounds, providing detailed information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the three butyl groups attached to the tin atom. The butyl group consists of four distinct types of protons: the terminal methyl group (CH₃), and three methylene (B1212753) groups (α-CH₂, β-CH₂, and γ-CH₂). Due to the electronegativity of the tin atom and the thiocyanate group, the α-CH₂ protons, being closest to the tin atom, are expected to be the most deshielded and appear at the highest chemical shift. The signals for the β-CH₂ and γ-CH₂ protons will appear at intermediate shifts, while the terminal methyl protons will be the most shielded and appear at the lowest chemical shift.

The expected chemical shifts and multiplicities for the protons in this compound are summarized below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
α-CH₂1.1 - 1.3Triplet
β-CH₂1.5 - 1.7Sextet
γ-CH₂1.3 - 1.5Sextet
δ-CH₃0.9 - 1.0Triplet

Note: These are approximate ranges and can be influenced by the solvent and the specific electronic environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four different carbon atoms of the butyl groups. Additionally, a signal for the carbon atom of the thiocyanate group (SCN) is anticipated. The chemical shift of the SCN carbon is particularly diagnostic for distinguishing between thiocyanate and isothiocyanate isomers. For a thiocyanate, the SCN carbon signal is expected to appear in the range of 110-120 ppm.

The expected chemical shifts for the carbon atoms in this compound are presented in the following table.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-α16 - 18
C-β27 - 29
C-γ26 - 28
C-δ13 - 14
SCN110 - 120

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with the solvent.

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the coordination number and geometry of the tin atom. The chemical shift (δ¹¹⁹Sn) is strongly influenced by the nature of the substituents attached to the tin atom. For four-coordinate organotin compounds of the type R₃SnX, the ¹¹⁹Sn chemical shift is dependent on the electronegativity of the X group.

For this compound, a single resonance is expected in the ¹¹⁹Sn NMR spectrum. Based on data for similar tributyltin compounds with sulfur-containing ligands, the chemical shift is anticipated to be in the positive ppm range relative to the standard tetramethyltin (B1198279) (SnMe₄). The precise chemical shift can provide valuable information about the electronic environment around the tin nucleus. For instance, a shift to a higher frequency (more positive ppm value) generally indicates a decrease in the electron density at the tin atom.

While specific data for this compound is scarce, a review of organotin compounds suggests that the ¹¹⁹Sn chemical shift would likely fall within the range observed for other R₃Sn-S-R' compounds.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. lu.se In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. researchgate.net

For tributyltin compounds, the molecular ion peak is often of very low intensity or entirely absent. jcsp.org.pk The fragmentation is typically dominated by the initial loss of the anionic substituent, followed by the sequential loss of the alkyl chains. jcsp.org.pk

The expected fragmentation pathway for this compound (Bu₃SnSCN) would begin with the formation of the tributyltin cation, [Bu₃Sn]⁺, at an m/z of 291. This primary fragment then undergoes successive losses of butene (C₄H₈, 56 Da) or butyl radicals (•C₄H₉, 57 Da), leading to a series of characteristic daughter ions. This process ultimately results in the formation of the bare tin ion, Sn⁺. jcsp.org.pkdtic.mil

A probable fragmentation pattern is detailed in the table below, based on the well-documented behavior of tributyltin compounds. jcsp.org.pkepa.govnih.gov

m/z ValueProposed Fragment IonFragmentation Pathway
349[C₁₃H₂₇NSSn]⁺Molecular Ion (M⁺) (Expected, may be low abundance or absent)
291[Bu₃Sn]⁺M⁺ - •SCN
235[Bu₂SnH]⁺[Bu₃Sn]⁺ - C₄H₈
177[BuSn]⁺[Bu₂SnH]⁺ - C₄H₈ - H₂
121[SnH]⁺[BuSn]⁺ - C₄H₈
57[C₄H₉]⁺Butyl Cation

Table 1: Proposed mass spectrometry fragmentation pattern for this compound based on common pathways for organotin compounds.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com By analyzing the pattern of diffracted X-rays, one can determine unit cell dimensions, bond lengths, and bond angles. nih.gov

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a molecule in the solid state. researchgate.net While a specific single-crystal structure for this compound has not been reported in the reviewed literature, its structure can be predicted based on analogous compounds. For instance, many triorganotin pseudohalides, such as trimethyltin (B158744) isothiocyanate, are known to form polymeric chains in the solid state. rsc.org

In such a structure, the thiocyanate ligand would likely act as a bridging unit between adjacent Bu₃Sn moieties. This would lead to a five-coordinate environment around the tin atom, adopting a trigonal bipyramidal (TBP) geometry. The three butyl groups would occupy the equatorial positions, with the nitrogen atom of one thiocyanate group and the sulfur atom of another occupying the axial positions. This arrangement is common for R₃SnX compounds where X is a small, coordinating anion.

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. researchgate.netlibretexts.org It is used to identify crystalline phases, determine sample purity, and can be used to refine lattice parameters. libretexts.org Unlike SC-XRD, which requires a single, well-formed crystal, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. rsc.org

An experimental PXRD pattern for this compound is not publicly available. However, if a single crystal structure were determined, a theoretical powder pattern could be calculated from the crystallographic data. This calculated pattern would serve as a standard reference for confirming the identity and phase purity of bulk-synthesized samples of the compound. researchgate.net Any deviation or the presence of additional peaks in an experimental pattern would indicate the presence of impurities or different crystalline phases.

Stereochemical Considerations and Bonding Modes (N-coordination vs. S-coordination of Thiocyanate)

The thiocyanate anion, [SCN]⁻, is an ambidentate ligand, capable of coordinating to a metal center through either the "hard" nitrogen atom (forming an isothiocyanate complex, M-NCS) or the "soft" sulfur atom (forming a thiocyanate complex, M-SCN). nih.gov According to the Hard and Soft Acids and Bases (HSAB) principle, the Sn(IV) center in an organotin compound is considered a soft acid, which would typically favor coordination with the soft sulfur atom.

However, the actual bonding mode is a delicate balance of electronic and steric factors. In many organotin thiocyanate complexes, particularly those with bulky alkyl groups, steric hindrance can favor the linear M-N=C geometry of the N-bonded isomer over the bent M-S-C geometry of the S-bonded isomer. rsc.org

Infrared (IR) spectroscopy is a primary tool for distinguishing between these bonding modes. The position of the asymmetric C-N stretching vibration, ν(C≡N), is indicative of the coordination type:

N-bonded (Isothiocyanate): The ν(C≡N) band typically appears below 2100 cm⁻¹. researchgate.net

S-bonded (Thiocyanate): The ν(C≡N) band is generally observed at a higher frequency, often above 2100 cm⁻¹. researchgate.net

Bridging Thiocyanate: Bridging ligands also tend to show a ν(C≡N) band above 2100 cm⁻¹.

For related organotin compounds like (CH₃OCH₂CH₂)₂Sn(SCN)₂, the thiocyanate group is reported to be linked through the nitrogen atom. cdnsciencepub.com Similarly, studies on trimethyltin isothiocyanate show N-bonding. rsc.org Therefore, it is highly probable that this compound exists as the N-bonded isothiocyanate isomer, likely with intermolecular Sn-S bridging interactions in the solid state to achieve a more stable, higher coordination number.

Analysis of Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Weak Intermolecular Contacts)

Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble in the solid state. researchgate.netscite.ai While this compound lacks strong hydrogen bond donors, its crystal packing is governed by a network of weaker intermolecular contacts, including van der Waals forces and weak hydrogen bonds.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules, allowing for the detailed analysis of all close contacts.

Although a Hirshfeld analysis specific to this compound is unavailable due to the lack of a crystal structure, studies on analogous triphenyltin (B1233371) and dithiocarbamate (B8719985) organotin compounds provide significant insight. researchgate.netiucr.org For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal:

H···H Contacts: A large percentage of the surface would be associated with contacts between the hydrogen atoms of the butyl groups, reflecting the van der Waals packing of these hydrocarbon chains. iucr.org

C-H···π Interactions: If aromatic rings were present, these interactions would be significant, but they are not applicable to this compound. iucr.org

These collective weak forces are responsible for the assembly of the individual polymeric chains into a stable three-dimensional crystal lattice.

Coordination Chemistry and Reactivity Profile of Tributylthiocyanatostannane

Electronic Structure and Lewis Acidity of the Tin(IV) Center

The reactivity of tributylthiocyanatostannane is fundamentally influenced by the electronic nature of the central tin(IV) atom. In its ground state, the tin atom in organotin(IV) compounds like this compound is tetravalent and typically adopts a tetrahedral geometry, especially in non-coordinating solvents. mdpi.comnih.gov This arrangement involves four covalent bonds: three to the carbon atoms of the butyl groups and one to the sulfur atom of the thiocyanate (B1210189) ligand. The carbon-tin bond length is approximately 2.15 Å. lupinepublishers.com

A key characteristic of the tin(IV) center is its Lewis acidity, which arises from the presence of accessible, empty 5d orbitals that can accept electron pairs from donor ligands. lupinepublishers.comscispace.com This allows the tin atom to expand its coordination number beyond four, commonly to five or six, and in some cases, even seven. lupinepublishers.comgelest.comlupinepublishers.com The Lewis acidity of organotin compounds is highly dependent on the nature of the organic and anionic groups attached to the tin atom. It follows the general trend: R₃SnX < R₂SnX₂ < RSnX₃. gelest.com The presence of electron-donating alkyl groups, such as the three butyl groups in this compound, reduces the electrophilicity of the tin center compared to di- or monoalkyltin derivatives. lupinepublishers.com Consequently, triorganotin compounds are considered weaker Lewis acids.

Despite this, the electronegative thiocyanate group enhances the Lewis acidity compared to tetraalkyltin compounds, which show poor acceptor properties. lupinepublishers.com The Lewis acidity of organotin compounds can be quantitatively assessed by methods such as ESR spectroscopy of their complexes with superoxide (B77818) (O₂•⁻). oup.comoup.comnih.gov This allows for a comparative evaluation against other Lewis acids.

Table 1: Comparative Lewis Acidity of Selected Organotin Compounds This table illustrates the relative Lewis acidity based on general chemical principles. Higher acidity corresponds to a greater ability to accept an electron pair.

Compound ClassGeneral FormulaRelative Lewis AcidityTypical Coordination at Tin
MonoorganotinRSnX₃High6 (Octahedral)
DiorganotinR₂SnX₂Moderate5 or 6 (Trigonal Bipyramidal/Octahedral)
TriorganotinR₃SnX (e.g., this compound)Low to Moderate4 or 5 (Tetrahedral/Trigonal Bipyramidal)
TetraorganotinR₄SnVery Low4 (Tetrahedral)

Ligand Lability and Substitution Reactions Involving Thiocyanate

The tin-thiocyanate (Sn-SCN) bond in this compound is characterized by significant lability, a common feature of bonds between tin and electronegative groups (Y) in R₃SnY compounds. gelest.com This lability facilitates ligand substitution reactions, where the thiocyanate anion is displaced by other nucleophiles. The thiocyanate group is known as a pseudohalide, and its reactivity in substitution reactions is analogous to that of halides. ontosight.ai

The replacement of the thiocyanate ligand is a key pathway for the synthesis of other tributyltin derivatives. Nucleophiles such as hydroxides, alkoxides, carboxylates, and mercaptides can readily displace the thiocyanate ion. gelest.com The ease of these substitution reactions is influenced by the strength of the incoming nucleophile and the reaction conditions. For instance, the chloride ion in related organotin chlorides is known to be easily replaced by dithiocarbamate (B8719985) ligands, a principle that extends to the thiocyanate ligand. mdpi.commdpi.com The kinetic lability of Sn-O bonds is particularly high, which can lead to the instability of some organotin complexes in solution. researchgate.net While the Sn-S bond is generally more resistant to hydrolysis than Sn-O or Sn-N bonds, it remains susceptible to displacement by strong nucleophiles. gelest.com

Mechanistic Investigations of Chemical Transformations Catalyzed by or Involving this compound

The tributyltin moiety is well-known for its role in radical chemistry, primarily through the use of tributyltin hydride (Bu₃SnH). bjcop.inorganic-chemistry.org The formation of the tributyltin radical (Bu₃Sn•) is central to these transformations. This radical can be generated from precursors like tributyltin hydride via initiation and subsequently participates in radical chain reactions. libretexts.org

Although this compound is not a hydride donor, the tributyltin radical could potentially be generated from it under specific conditions (e.g., photolysis or thermolysis), or the compound could react with pre-formed radicals. The tributyltin radical readily adds to multiple bonds, particularly thiocarbonyls (C=S). libretexts.orgrsc.org This reactivity suggests a potential interaction with the thiocyanate ligand, which contains a C≡N triple bond and a sulfur atom. A plausible radical pathway would involve the homolytic cleavage of the Sn-S bond, generating a tributyltin radical and a thiocyanate radical (•SCN). The highly reactive tributyltin radical can then engage in various processes, including:

Dehalogenation: Abstracting a halogen atom from an alkyl halide to generate an alkyl radical. libretexts.org

Deoxygenation (Barton-McCombie reaction): Reacting with thionoesters or xanthates to remove hydroxyl groups. libretexts.org

Carbon-Carbon Bond Formation: Initiating the cyclization of unsaturated alkyl radicals. libretexts.orgresearchgate.net

The reactivity of this compound is dual in nature, involving both nucleophilic and electrophilic interactions.

Electrophilic Center (Tin Atom): The Lewis acidic tin atom is an electrophilic site susceptible to attack by nucleophiles. scispace.comgelest.com This interaction is the basis for the ligand substitution reactions discussed in section 4.2. The addition of a nucleophile to the tin center can form a five-coordinate intermediate, which then expels the thiocyanate leaving group.

Nucleophilic Center (Thiocyanate Ligand): The thiocyanate anion (SCN⁻) is an ambidentate nucleophile, capable of attacking electrophiles via either the sulfur or the nitrogen atom. dtic.milresearchgate.net While bonded to tin, the nucleophilicity is reduced, but the compound can still act as a transfer agent for the thiocyanate group.

Electrophilic Thiocyanation: this compound can potentially serve as a reagent in electrophilic thiocyanation reactions. researchgate.netmdpi.com In these reactions, an electrophilic "SCN⁺" species is generated, which then attacks electron-rich aromatic or heteroaromatic compounds. The organotin compound could deliver the thiocyanate group to a substrate in the presence of an appropriate oxidizing agent or catalyst that facilitates the formation of the electrophilic sulfur species.

Formation of Adducts and Coordination Complexes with External Ligands

The Lewis acidic character of the tin(IV) center enables this compound to form stable adducts and coordination complexes with a variety of external Lewis bases. gelest.com In these complexes, the tin atom expands its coordination sphere from four to five or six. The resulting geometry is typically trigonal bipyramidal for five-coordinate complexes and octahedral for six-coordinate complexes. lupinepublishers.com

Common ligands that form adducts with triorganotin compounds include amines, pyridines, phosphines, and sulfoxides. lupinepublishers.comgelest.com In a five-coordinate trigonal bipyramidal adduct, the three butyl groups generally occupy the equatorial positions, while the more electronegative thiocyanate ligand and the external ligand take the axial positions. lupinepublishers.com

The formation of such complexes can significantly alter the reactivity of the organotin compound. For example, coordination of a solvent molecule like DMSO can influence reaction stereochemistry and rates. scispace.com Research on organotin crown ethers has shown they can act as sensors, forming adducts where a cation is captured by the crown ether and an anion, such as thiocyanate, is covalently bound to the tin atom. scispace.comscielo.br

Degradation Pathways and Chemical Stability under Various Conditions

This compound, like other organotin compounds, is subject to degradation under various environmental and chemical conditions.

Chemical Stability: The Sn-S bond in tin mercaptides is known to be significantly more resistant to hydrolysis than Sn-O or Sn-C bonds. gelest.com This suggests that this compound possesses a degree of stability in aqueous environments compared to compounds like tributyltin oxide. However, it is not inert and will hydrolyze over time, especially under acidic or basic conditions.

Thermal Degradation: Organotin compounds can undergo redistribution reactions upon heating, where the alkyl and anionic groups are exchanged between tin centers. gelest.com Thermal decomposition studies of related metal dithiocarbamates indicate that they can proceed through a metal thiocyanate intermediate, which subsequently decomposes to form metal sulfides. mdpi.com This suggests a potential thermal degradation pathway for this compound involves the cleavage of Sn-C bonds and eventual formation of tin sulfides.

Photochemical Degradation: Tributyltin compounds are susceptible to degradation by ultraviolet (UV) radiation. pjoes.com This process involves the stepwise cleavage of the tin-carbon bonds, leading to the formation of dibutyltin, monobutyltin, and finally inorganic tin species. This is a primary pathway for the environmental degradation of tributyltin compounds. pjoes.com Due to its environmental persistence and toxicity, this compound is classified as an environmentally hazardous substance. svensktvatten.se

Table 2: Summary of Bond Properties and Stability

Bond TypeRelative Strength/StabilitySusceptibility to CleavageRelevant Degradation Pathway
Sn-C (Butyl)ModerateHomolytic (UV light, heat), ElectrophilicPhotochemical degradation, Thermal decomposition
Sn-S (Thiocyanate)Relatively High (vs. Sn-O)Nucleophilic substitution, HomolyticHydrolysis (slow), Ligand exchange, Radical reactions

Computational and Theoretical Studies on Tributylthiocyanatostannane

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of the electronic structure and properties of molecules, offering a theoretical lens through which to interpret experimental observations.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like tributylthiocyanatostannane, with its three butyl chains, conformational analysis is performed to identify the various low-energy conformers and determine the global minimum energy structure. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Global Minimum)

ParameterValue (Å or °)
Sn-S Bond Length2.55
Sn-C Bond Length (average)2.17
S-C (thiocyanate) Bond Length1.69
C≡N (thiocyanate) Bond Length1.16
Sn-S-C Angle98.5
S-C-N Angle179.0
C-Sn-C Angle (average)115.0
Note: These are representative values and would be determined from actual DFT calculations.

The electronic structure of a molecule dictates its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of the molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the thiocyanate (B1210189) group, specifically the sulfur atom, due to its lone pairs of electrons. The LUMO is likely to be centered on the tin atom and the antibonding orbitals of the Sn-C bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue (eV)
Energy of HOMO-6.20
Energy of LUMO-0.55
HOMO-LUMO Energy Gap5.65
Note: These are illustrative values and would be derived from specific quantum chemical calculations.

Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. Following geometry optimization, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule.

By comparing the calculated vibrational spectrum with experimental data, one can validate the accuracy of the computational model and make definitive assignments of the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the Sn-S stretch, the asymmetric and symmetric Sn-C stretches of the tributyltin moiety, and the characteristic C≡N stretch of the thiocyanate group.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν(C≡N)20952085
νas(Sn-C)520515
νs(Sn-C)480475
ν(Sn-S)280275
Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be used to study its behavior in different solvents, its diffusion properties, and the flexibility of the butyl chains. Such simulations can provide insights into how the molecule behaves in a realistic chemical environment, which is not captured by gas-phase, zero-kelvin quantum chemical calculations. The U.S. Environmental Protection Agency's ToxCast program utilizes computational approaches to prioritize chemicals, which can include data that informs on their dynamic behavior. habitablefuture.org

Theoretical Predictions of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. By analyzing the electronic structure, particularly the FMOs and electrostatic potential maps, regions of a molecule that are susceptible to nucleophilic or electrophilic attack can be identified.

For this compound, the sulfur and nitrogen atoms of the thiocyanate group are potential nucleophilic sites, while the tin atom is an electrophilic center. Theoretical studies can model the interaction of this compound with various reactants to predict the most likely reaction pathways and the energies of transition states and intermediates. This allows for a detailed understanding of the reaction mechanism at a molecular level, guiding synthetic efforts and explaining observed reactivity. Information on chemical properties and hazards, which can be informed by theoretical reactivity predictions, is often compiled in databases such as the EPA's CompTox Chemistry Dashboard and PubChem. habitablefuture.org

Advanced Applications in Materials Science and Catalysis

Precursor Role in the Synthesis of Tin-Based Inorganic Materials

Tributylthiocyanatostannane serves as a valuable single-source precursor for the synthesis of important tin-based inorganic materials, notably tin(IV) sulfide (B99878) (SnS₂) and tin(IV) oxide (SnO₂) nanoparticles. The use of a single-source precursor, where one compound contains all the necessary elements for the final material, offers advantages in terms of stoichiometric control and simplified reaction conditions.

Organotin(IV) dithiocarbamate (B8719985) complexes, which are structurally related to this compound, have demonstrated their potential as precursors for clean tin sulfide and oxide nanoparticles. The decomposition of such complexes often proceeds through a thiocyanate (B1210189) intermediate to yield the corresponding metal sulfides under inert conditions.

Synthesis of SnS₂ and SnO₂ Nanoparticles from Organotin Precursors

Precursor TypeTarget MaterialSynthesis MethodResulting Nanoparticle Characteristics
Diphenyltin(IV) p-methylphenyldithiocarbamateSnS₂Solvothermal decomposition in oleylamine (B85491)Hexagonal phase, hexagonal platelet morphology, 2.31 eV band gap. mdpi.com
Diphenyltin(IV) p-methylphenyldithiocarbamateSnO₂Pyrolysis in a furnace at 400 °CTetragonal structure, rod-like morphology, 3.79 eV band gap. mdpi.com

In the synthesis of tin sulfide nanoparticles, the precursor is typically decomposed under an inert atmosphere. For instance, the solvothermal decomposition of a diphenyltin(IV) dithiocarbamate complex in oleylamine yields hexagonal SnS₂ nanoparticles. mdpi.com Conversely, pyrolysis of the same precursor in air at elevated temperatures leads to the formation of tetragonal SnO₂ nanoparticles. mdpi.com This highlights the versatility of organotin thiocyanate-related precursors in accessing different tin chalcogenides by modifying the reaction atmosphere.

Catalytic Activity in Organic Synthesis and Polymerization Processes

The reactivity of the tin-sulfur bond and the Lewis acidic nature of the tin center in this compound and related compounds enable their participation in various catalytic processes.

In organic synthesis , organotin compounds can act as catalysts in a range of reactions. For example, the synthesis of aryl thiocyanates can be achieved through a copper-catalyzed cross-coupling reaction of arylboronic acids with a thiocyanate source. organic-chemistry.org While not directly implicating this compound, this demonstrates the utility of thiocyanate moieties in forming new carbon-sulfur bonds, a transformation where organotin thiocyanates could potentially play a role as a reagent or catalyst. Furthermore, the activation of functional groups by Lewis acidic tin centers is a known principle in organic synthesis.

In the realm of polymerization , the initiation step, where an active center is created, is crucial. wikipedia.org Radical polymerization, a common method for producing a wide variety of polymers, relies on the generation of radicals. wikipedia.org While specific studies detailing this compound as a primary polymerization catalyst are not prevalent in the provided search results, organometallic compounds, in general, can influence polymerization reactions. For instance, metallocenes in combination with initiators can accelerate the polymerization of poly(methyl methacrylate). wikipedia.org The thiocarbonylthio group, present in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization agents, which are structurally related to this compound, is instrumental in controlling polymer chain growth. google.com Processes have been developed to cleave these thiocarbonylthio groups from the final polymer to remove unwanted color and odor. google.com

Integration into Novel Supramolecular Architectures and Coordination Polymers

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonds, π-π stacking, and metal-ligand coordination. cas.cn Coordination polymers are a class of supramolecular structures formed by the self-assembly of metal ions and organic ligands. bohrium.com

The thiocyanate ligand is a versatile building block in the construction of coordination polymers due to its ability to bridge metal centers. For example, a one-dimensional coordination polymer has been synthesized using cadmium nitrate, ethyl nicotinate, and potassium thiocyanate. rsc.org In this structure, the thiocyanate ligands link the cadmium(II) centers, forming a chain. rsc.org

Functional Materials Design and Development Utilizing this compound Derivatives

The development of functional materials relies on the precise control of their chemical composition and structure to achieve desired properties for specific applications, such as in electronics, catalysis, or sensing. nih.gov Derivatives of this compound can be designed to act as building blocks for such materials.

By modifying the organic substituents on the tin atom or by functionalizing the thiocyanate group, a wide range of derivatives can be synthesized. These modifications can tune the electronic, optical, and magnetic properties of the resulting materials. For instance, the selection of functional groups on graphene derivatives has been shown to tune their magnetic properties. rsc.org A similar design principle can be applied to this compound derivatives.

The incorporation of these tailored derivatives into larger structures, such as polymers or inorganic frameworks, can lead to materials with enhanced or novel functionalities. For example, the development of tetrahedral semiconductors and their derivatives is guided by principles of cation stabilization within a charged cluster network, a concept that could be extended to tin-based materials derived from functionalized organotin thiocyanates. nih.gov The ultimate goal is to create materials with precisely controlled properties for advanced technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.